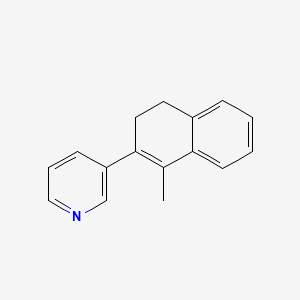
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene moiety fused with a pyridine ring. The structural characteristics of this compound suggest potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit topoisomerase activity, which is crucial for DNA replication and cell division in cancer cells. This inhibition leads to cytotoxic effects against various human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| This compound | HepG-2 | TBD |
2. Antimicrobial Activity
Pyridine derivatives have been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival. This activity is particularly noted against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. In vitro studies suggest that certain pyridine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release and reducing oxidative stress markers .
The biological activity of this compound is believed to involve various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors implicated in cancer cell signaling and inflammatory responses.
Case Studies
Several studies have investigated the biological effects of pyridine derivatives:
- Study on Anticancer Efficacy : A recent investigation demonstrated that a series of pyridine derivatives exhibited potent anticancer activity through topoisomerase inhibition, leading to apoptosis in cancer cells .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial effects of pyridine derivatives against various pathogens, highlighting their potential as therapeutic agents in treating infections .
特性
CAS番号 |
3614-50-4 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15N/c1-12-15-7-3-2-5-13(15)8-9-16(12)14-6-4-10-17-11-14/h2-7,10-11H,8-9H2,1H3 |
InChIキー |
WBEMJRFRGOAAJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC2=CC=CC=C12)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















